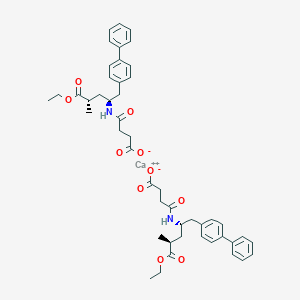

Sacubitril Impurity K

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C48H56CaN2O10 |

|---|---|

Molecular Weight |

861.0 g/mol |

IUPAC Name |

calcium;4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m00./s1 |

InChI Key |

DDLCKLBRBPYKQS-CLVXXQEZSA-L |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Formation Pathways and Origins of Sacubitril Impurity K

Impurity K Generation During Sacubitril (B1662468) Synthesis

The synthesis of sacubitril is a multi-step process, and like many complex organic syntheses, it is susceptible to the formation of by-products and impurities. The quality of starting materials and the precise control of reaction conditions are paramount in minimizing the generation of these unwanted substances. daicelpharmastandards.com

A critical step identified in the formation of an impurity, referred to in some literature as "impurity compound II" and which corresponds to a lactam structure, involves an intramolecular cyclization. This reaction can occur during the preparation of a key intermediate. google.com Specifically, an intermediate in the synthesis pathway can undergo aminolysis and subsequent cyclization to form this lactam impurity, which can then be carried through to the final product, affecting its purity. google.com

The choice of reagents and the conditions under which reactions are performed have a significant bearing on the formation of Sacubitril Impurity K. For instance, in the cyclization reaction mentioned above, the selection of a condensing agent is crucial. The use of benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) as a condensing agent has been shown to promote the formation of the desired lactam ring structure of the impurity. google.com

Furthermore, the reaction temperature plays a pivotal role. Lowering the reaction temperature, for example to 0°C, during the condensation step can significantly improve both the yield and the purity of the resulting impurity, which is essential for its use as a reference standard in quality control. google.com Conversely, the use of a strong base like sodium hydroxide (B78521) during the final salt formation step with valsartan (B143634) can lead to the hydrolysis of sacubitril, generating impurities. The use of a milder base, such as sodium bicarbonate, is a strategy employed to minimize this degradation. google.com

The following table summarizes the impact of different conditions on the formation of a key lactam impurity during sacubitril synthesis, based on findings from patent literature. google.com

| Condensing Agent | Base | Temperature (°C) | Yield (%) | Purity (%) |

| PyBOP | DIPEA | 25 | 47.5 | 75.84 |

| PyBOP | DIPEA | 0 | 85.3 | 88.95 |

| PyBOP | Sodium Bicarbonate | 25 | 45.0 | 55.37 |

| PyBOP | TEA | 25 | 46.6 | 65.72 |

| PyBOP | DMAP | 25 | 45.3 | 65.82 |

| This data is illustrative of the impact of reagents and temperature on the formation of a specific impurity during sacubitril synthesis. |

The primary side-reaction mechanism leading to the lactam impurity is an intramolecular condensation. Under alkaline conditions, the carboxyl group of a key intermediate attacks the condensation reagent, forming a reactive acyl intermediate. This intermediate is then attacked by the intramolecular amino group, leading to the formation of the stable lactam ring of the impurity. google.com This cyclization competes with the desired intermolecular reaction, and its prevalence is highly dependent on the reaction conditions.

Sacubitril possesses two chiral centers, and its synthesis requires precise stereochemical control to yield the desired (2R,4S) isomer. daicelpharmastandards.comtga.gov.au The formation of impurities can also be subject to stereochemical factors. While the available literature does not extensively detail the stereochemistry of this compound, it is plausible that its formation could be influenced by the stereochemistry of the starting materials and intermediates. The use of chiral catalysts, such as a ruthenium catalyst with a chiral bisphosphine ligand for asymmetric hydrogenation, is a key step in establishing the correct stereochemistry of sacubitril. Any deviation or side reaction could potentially lead to diastereomeric impurities.

Sacubitril Degradation Pathways Yielding Impurity K

Sacubitril, like many pharmaceutical molecules, can degrade under various stress conditions, leading to the formation of degradation products.

Forced degradation studies are essential for identifying potential degradation products that may form under storage or physiological conditions. Sacubitril has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions, as well as oxidative stress. scitcentral.comamazonaws.comamazonaws.com It is relatively stable under photolytic and thermal stress. scitcentral.comamazonaws.com

These studies have led to the identification and characterization of several degradation products. Notably, under basic hydrolysis conditions, two major degradation products, often designated as SAC D-1 and SAC D-2, are formed. rasayanjournal.co.in SAC D-2 has been structurally elucidated as (3S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methyl pyrrolidin-2-one, which corresponds to the lactam structure also identified as a potential impurity from the synthesis process. rasayanjournal.co.in This confirms that this specific impurity can be formed through both synthesis and degradation pathways.

The following table summarizes the degradation behavior of sacubitril under various stress conditions as reported in the literature. scitcentral.comamazonaws.comneuroquantology.comresearchgate.net

| Stress Condition | Extent of Degradation | Major Degradation Products Identified |

| Acid Hydrolysis (e.g., 0.5 N HCl) | Significant (e.g., 32.33%) | SAC D-2, SAC D-3 |

| Base Hydrolysis (e.g., 0.5 N NaOH) | Significant (e.g., 36.71%) | SAC D-1, SAC D-2 |

| Oxidative (e.g., 5% H2O2) | Moderate (e.g., 2.98%) | Not specified in detail |

| Thermal (e.g., 60°C) | Stable | - |

| Photolytic (e.g., UV light) | Stable | - |

| The extent of degradation and identified products can vary based on the specific conditions of the study. |

Impact of Environmental Stressors (e.g., Hydrolysis, Oxidation, Photolysis, Thermal Stress) on Impurity K Formation

Forced degradation studies on Sacubitril have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to understand its intrinsic stability. amazonaws.comjapsonline.comscribd.com These studies are crucial for identifying potential degradation products that could arise during storage or handling.

However, the available literature from these studies does not identify this compound (the (2S,4S)-isomer calcium salt) as a significant degradation product. researchgate.net Instead, Sacubitril has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. amazonaws.com

Under acidic and basic hydrolysis, the primary degradation products identified are the Diacid Impurity (DIA-SAC) and the Cyclic Impurity (Cyc-SAC). japsonline.com For instance, one study observed that under acidic conditions (1 N HCl at 60°C), an impurity with m/z 383.44 was formed, and under basic conditions (0.1 N NaOH at 40°C), impurities with m/z 383.44 and 265.35 were generated. researchgate.net These correspond to known degradation products other than Impurity K.

The following table summarizes the findings from forced degradation studies on Sacubitril, highlighting that stereoisomeric impurities like Impurity K are not typically formed under these conditions.

Table 1: Summary of Sacubitril Forced Degradation Studies

| Stress Condition | Temperature | Duration | Observation | Major Degradants Identified |

|---|---|---|---|---|

| Acid Hydrolysis (1 N HCl) | 60°C | 2 hours | Significant Degradation | DIA-SAC, Cyc-SAC, DES-VAL |

| Base Hydrolysis (0.5 N NaOH) | Room Temp | 10 minutes | Significant Degradation | DIA-SAC, Cyc-SAC |

| Neutral Hydrolysis | - | - | Degradation Observed | DIA-SAC, Cyc-SAC |

| Oxidation (H₂O₂) | Ambient | - | Susceptible to Degradation | - |

| Thermal Stress | - | - | Stable | No significant degradation |

| Photolytic Stress | - | - | Stable | No significant degradation |

Data sourced from multiple stability studies. amazonaws.comjapsonline.comresearchgate.net

Mechanistic Elucidation of Sacubitril Degradation Routes to Impurity K

As established, this compound is a process-related impurity, specifically a stereoisomer, rather than a product of environmental degradation. Therefore, its formation mechanism is not linked to hydrolytic, oxidative, photolytic, or thermal degradation pathways of the main Sacubitril molecule. The focus for understanding its origin lies in the stereoselective control during the synthesis process.

Process-Related and Excipient-Derived Contributions to this compound

The manufacturing process of Sacubitril is the primary source of Impurity K. The synthesis involves creating two chiral centers, and while it is highly stereoselective, trace amounts of other isomers, including the (2S,4S)-isomer, can be formed. rsc.orggoogle.com

Analysis of Impurities from Starting Materials and Intermediates Relevant to Impurity K

The synthesis of Sacubitril is a multi-step process. One of the key steps involves an asymmetric hydrogenation to set the second stereocenter of the molecule. The efficiency of the chiral catalyst (e.g., a ruthenium catalyst with a chiral bisphosphine ligand) in this step is critical for ensuring the desired (2R,4S) configuration. Incomplete stereoselectivity can lead to the formation of other diastereomers, including the (2S,4S) isomer that constitutes Impurity K.

The purity of starting materials and intermediates is paramount. Any chiral impurity in the precursors can carry through the synthesis and result in the presence of the corresponding stereoisomeric impurity in the final product. For this reason, stringent quality control of all materials used in the synthesis is essential.

Influence of Purification Processes and Solvent Residues on Impurity K Profile

Purification processes are designed to remove impurities, including unwanted stereoisomers. Techniques such as fractional crystallization are employed to isolate the desired (2R,4S)-isomer from mixtures containing other isomers like the (2S,4S) form. sci-hub.st The formation of different salts, for example, with amines like t-butylamine or with metal ions like calcium, can be used to enhance the efficiency of this purification by creating salts with different crystallization properties. google.comgoogle.com The presence of this compound in the final product indicates that the purification process did not completely remove the (2S,4S)-isomer.

The molecular formula of Impurity K (C48H56CaN2O10) suggests a complex containing two molecules of the Sacubitril isomer and one calcium atom. venkatasailifesciences.comlgcstandards.com Calcium salts are intentionally used in the manufacturing process; Sacubitril itself is prepared as a calcium salt precursor before being complexed with Valsartan. tga.gov.augoogle.comgoogle.com The reaction often involves treating a sodium salt of Sacubitril with a calcium salt like calcium chloride in an aqueous solvent. google.com If the (2S,4S)-isomer is present during this step, it can also form a calcium salt, leading to the formation of this compound.

Impact of Manufacturing Equipment and Scale on this compound Presence

The scale of the manufacturing process can influence impurity profiles. Processes that work efficiently at a laboratory scale may face challenges in maintaining the same level of stereoselectivity and purification efficiency during large-scale industrial production. google.com Factors such as reaction times, temperature control, and mixing efficiency can all impact the formation of stereoisomeric impurities. The design and condition of manufacturing equipment are crucial for ensuring consistent product quality and minimizing the levels of all impurities, including this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Designations |

|---|---|

| Sacubitril | (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester, AHU-377 |

| This compound | (2S,4S)-Sacubitril Calcium Salt, C48H56CaN2O10 |

| (2S,4S)-Sacubitril | Sacubitril-(2S,4S) Isomer |

| Diacid Impurity | DIA-SAC |

| Cyclic Impurity | Cyc-SAC, (3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |

| Desethyl Sacubitril | DES-SAC |

| Valsartan | - |

| Calcium Chloride | - |

Advanced Analytical Methodologies for Sacubitril Impurity K Detection, Quantification, and Structural Elucidation

Chromatographic Separation Techniques for Sacubitril (B1662468) Impurity K

Chromatographic techniques are fundamental in the separation of closely related chemical compounds, such as stereoisomers. For Sacubitril Impurity K, various liquid chromatography methods have been developed to ensure its effective separation from the main sacubitril isomer and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity K

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical impurities. The development of a robust HPLC method for this compound has focused on achieving adequate resolution from other stereoisomers. A stereoselective normal-phase HPLC method has been successfully developed and validated for the separation of sacubitril, valsartan (B143634), and their stereoisomeric impurities. rsc.org This method utilizes a Chiralcel OJ-H column with a mobile phase consisting of n-hexane with 0.1% trifluoroacetic acid (TFA) and a mixture of ethanol, isopropanol, and TFA. rsc.org The separation is typically achieved within 50 minutes, with detection at a wavelength of 254 nm. rsc.org

Another approach involves a stability-indicating reversed-phase HPLC method. One such method employs a Chiralcel OJ-RH column at an elevated temperature of 45°C. bohrium.comnih.gov The mobile phase is a gradient mixture of trifluoroacetic acid in water and a combination of acetonitrile (B52724) and methanol. bohrium.comnih.gov This method has proven effective in separating five impurities, including enantiomers and diastereomers, from the main components. bohrium.comnih.gov

The synthesis and isolation of Sacubitril's stereoisomers, including the (2S,4S)-isomer (Impurity K), have been crucial for their use as reference standards in the development of these HPLC methods. acs.orgacs.org

Table 1: HPLC Method Parameters for Sacubitril Stereoisomer Separation

| Parameter | Method 1 (Normal Phase) rsc.org | Method 2 (Reversed-Phase) bohrium.comnih.gov |

|---|---|---|

| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | n-hexane with 0.1% TFA | 1 mL TFA in 1000 mL Milli-Q water |

| Mobile Phase B | Ethanol, isopropanol, and TFA (80:20:0.1, v/v/v) | 1 mL TFA in a mixture of Acetonitrile and Methanol (950:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | Not specified | 45°C |

| Detection Wavelength | 254 nm | 254 nm |

| Run Time | ~50 minutes | ~45 minutes |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for impurity analysis. A rapid, sensitive, and specific stability-indicating UHPLC method has been developed for the simultaneous estimation of sacubitril/valsartan and their related impurities. japsonline.comjapsonline.com This method utilizes an Accucore XL C8 column and a gradient elution with a mobile phase composed of tetrahydrofuran, perchloric acid in water, and acetonitrile. japsonline.comjapsonline.com The shorter analysis time and improved efficiency of UHPLC are particularly beneficial for high-throughput screening in a quality control environment.

Gas Chromatography (GC) for Volatile this compound Precursors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, in the context of this compound, which is a large, non-volatile molecule, direct analysis by GC is not feasible. The technique would only be applicable if volatile precursors or reagents used in the synthesis of sacubitril could potentially lead to the formation of Impurity K. As this compound is a stereoisomer of the active molecule, its formation is primarily dependent on the stereochemistry of the starting materials and the synthetic process rather than the presence of volatile precursors. Therefore, GC is not considered a primary analytical technique for the direct detection and quantification of this compound itself.

Chiral Chromatography for Stereoisomeric Separation of this compound

Given that this compound is a stereoisomer of sacubitril, chiral chromatography is the most critical and specific technique for its separation and quantification. Both normal-phase and reversed-phase chiral HPLC methods have been developed to resolve the different stereoisomers of sacubitril. rsc.orgnih.gov

Chiral stationary phases (CSPs) are at the heart of these separations. For instance, the Chiralcel OJ-H column, which is based on cellulose (B213188) tris(4-methylbenzoate), and the Chiralcel OJ-RH, a reversed-phase version, have demonstrated excellent capabilities in separating the enantiomers and diastereomers of sacubitril. rsc.orgbohrium.comnih.gov The choice between normal-phase and reversed-phase depends on the specific requirements of the analysis, with normal-phase often providing better selectivity for stereoisomers, while reversed-phase offers compatibility with aqueous mobile phases and is often more suitable for stability-indicating methods.

The successful development of these chiral methods allows for the accurate determination of the enantiomeric and diastereomeric purity of sacubitril, ensuring that the levels of Impurity K and other stereoisomers are within acceptable limits.

Spectroscopic and Spectrometric Approaches for this compound Characterization

While chromatography is essential for separation, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of impurities.

Mass Spectrometry (MS) Techniques for Impurity K Identification and Structural Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of pharmaceutical impurities. For this compound, LC-MS plays a crucial role in confirming its identity.

In positive electrospray ionization mode, sacubitril typically shows a molecular ion peak at an m/z (mass-to-charge ratio) of 412.23, corresponding to [M+H]⁺. scitcentral.comnih.gov Since this compound is a stereoisomer, it will exhibit the same molecular weight and therefore the same parent ion mass.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. The fragmentation pattern of sacubitril has been studied, revealing characteristic product ions. For instance, a significant fragment is observed at m/z 266.19. nih.gov The fragmentation of Impurity K is expected to be very similar, if not identical, to that of sacubitril due to their identical covalent structures. Therefore, while MS can confirm the mass of the impurity, its primary utility in this context is for identification in conjunction with a chromatographic separation that can resolve the isomers.

High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the impurity, providing further confidence in its identification. The characterization of degradation products of sacubitril using LC-QTOF-MS/MS has also been reported, demonstrating the utility of these techniques in elucidating the structures of related substances. scitcentral.com

Table 2: Mass Spectrometric Data for Sacubitril

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) |

|---|

| LC-MS/MS | Positive ESI | 412.23 [M+H]⁺ | 266.19 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Impurity K

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of pharmaceutical impurities. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm, which allows for the determination of its elemental composition. acs.org For this compound, which possesses the same molecular formula as the active pharmaceutical ingredient (API), C24H29NO5, HRMS is fundamental for confirming its identity. nih.govdaicelpharmastandards.com

The exact mass of the protonated molecule [M+H]+ of this compound can be calculated and then compared against the experimentally measured value. This high degree of mass accuracy helps to definitively distinguish the impurity from other potential transformation products or contaminants that may have different elemental formulas but similar nominal masses. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. acs.org

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid nih.gov |

| Molecular Formula | C24H29NO5 daicelpharmastandards.com |

| Molecular Weight | 411.5 g/mol daicelpharmastandards.com |

| Monoisotopic Mass | 411.2046 g/mol lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Impurity K

Tandem Mass Spectrometry (MS/MS) is employed to obtain structural information about an analyte through controlled fragmentation. In an MS/MS experiment, the parent ion of interest (in this case, the [M+H]+ ion of this compound at m/z 411.2) is isolated and then subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. scielo.br

While the fragmentation pattern of the (2S,4S)-isomer is expected to be very similar, if not identical, to the (2R,4S)-isomer (Sacubitril) due to their identical connectivity, the MS/MS spectrum is crucial for confirming the core structure and identifying key functional groups. Common fragmentation pathways for Sacubitril and its isomers would involve the cleavage of the amide bond, loss of the ethoxy group from the ester, and cleavages within the pentanoic acid side chain. scielo.brscitcentral.com This fragmentation data provides a high degree of confidence in the structural assignment when compared with reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Coupling for Impurity K Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the separation, detection, and quantification of impurities in complex mixtures. nih.gov Since this compound is a stereoisomer of the main compound, chromatographic separation is an absolute prerequisite for its detection and quantification. rsc.org

Specialized chiral stationary phases are required to resolve the different stereoisomers. Research has demonstrated the successful separation of Sacubitril stereoisomers, including the (2S,4S) form, using columns such as Chiralcel OJ-H or Chiralcel OJ-RH. acs.orgnih.govrsc.org The method typically involves a mobile phase consisting of a nonpolar solvent like n-hexane and a polar modifier such as ethanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.govrsc.org Once separated chromatographically, the eluent is introduced into the mass spectrometer, which can operate in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification, even at trace levels. scielo.brnih.gov

Table 2: Example LC Method Parameters for Stereoisomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile/Methanol nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.govrsc.org |

| Detection (UV) | 254 nm nih.govrsc.org |

| Column Temperature | 45°C nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural and stereochemical elucidation of organic molecules. scitcentral.comrasayanjournal.co.in For an impurity like this compound, where the key difference from the API is its stereochemistry, NMR is essential for unambiguous confirmation. acs.org

1D NMR (¹H, ¹³C) for this compound Structural Analysis

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the atoms in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and splitting patterns (due to coupling with neighboring protons). While the ¹H NMR spectrum of Impurity K would be very similar to that of Sacubitril, subtle differences in the chemical shifts and coupling constants of the protons at and near the chiral centers (C2 and C4) would be expected.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Like the proton spectrum, the ¹³C spectrum for the (2S,4S)-isomer will closely resemble that of the (2R,4S)-isomer, but small variations in the chemical shifts of the carbons in the stereocenters and adjacent positions can be observed, providing evidence for the isomeric difference. daicelpharmastandards.com

2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed this compound Structural Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure and, most importantly, for assigning the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to map out the proton-proton connectivity within the molecule's spin systems, such as the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. By observing the NOE correlations between protons on the chiral centers and other parts of the molecule, the relative orientation of the substituents can be determined, thus confirming the (2S,4S) configuration of Impurity K and distinguishing it from the (2R,4S) API. nih.gov

Other Spectroscopic Methods (e.g., IR, UV-Vis) for this compound Detection

While MS and NMR are the primary tools for structural elucidation, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the ester C=O stretch, confirming the presence of these key functional moieties. This data is often included in the certificate of analysis for reference standards. glppharmastandards.comsynthinkchemicals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl (B1667301) moiety in this compound is the primary chromophore responsible for UV absorbance. As demonstrated in numerous HPLC methods for Sacubitril and its isomers, the compound exhibits a strong absorbance maximum around 254 nm, making this wavelength suitable for its detection and quantification in chromatographic analyses. scitcentral.comnih.govrsc.org

Method Validation and Qualification for this compound Analytical Procedures

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. For this compound, a potential impurity in the synthesis of Sacubitril, robust and validated analytical procedures are essential for its detection, quantification, and control in the drug substance and product. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated. nih.govneuroquantology.com

Specificity and Selectivity Studies for Impurity K Detection

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. neuroquantology.com In the context of this compound, specificity studies are designed to demonstrate that the analytical procedure can distinguish between Sacubitril, its other known impurities, and Impurity K.

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), specificity is typically demonstrated by the resolution between the peak for Impurity K and the peaks of other components. japsonline.comsemanticscholar.org Forced degradation studies are a key component of specificity evaluation. neuroquantology.comjapsonline.com In these studies, Sacubitril is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method is then used to analyze these stressed samples to ensure that Impurity K is well-resolved from any degradation products formed. neuroquantology.comneuroquantology.com The peak purity of Impurity K can be assessed using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous and not co-eluting with other substances. japsonline.com

A well-developed HPLC method will demonstrate a clear separation of this compound from Sacubitril, Valsartan, and other related substances. nih.govnih.gov For instance, a reversed-phase HPLC method might utilize a C18 column with a gradient elution program to achieve the necessary separation. neuroquantology.comneuroquantology.com The specificity of the method ensures that the signal measured is solely from this compound, preventing any overestimation or inaccurate reporting of its presence.

Linearity, Range, and Accuracy Assessment for Impurity K Quantification

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. neuroquantology.com The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. neuroquantology.com

For the quantification of this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r²) of the linear regression line, which should ideally be close to 1.000. japsonline.com A typical range for an impurity quantification method would be from the Limit of Quantitation (LOQ) to 150% of the specification limit for that impurity. japsonline.comjapsonline.com

Interactive Data Table: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 (LOQ) | 5,234 |

| 0.5 | 25,890 |

| 1.0 | 51,567 |

| 1.5 | 77,345 |

| 2.0 | 103,123 |

| 2.5 | 128,901 |

Note: The data presented in this table is illustrative and intended to represent typical results for a linearity study.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. ijresm.com For this compound, accuracy is usually assessed by performing recovery studies. neuroquantology.com This involves spiking a sample matrix (e.g., a placebo or a sample of the drug substance) with known amounts of Impurity K at different concentration levels, typically covering the analytical range. The method is then used to analyze these spiked samples, and the percentage recovery of the added impurity is calculated. japsonline.com Acceptance criteria for recovery are generally in the range of 80% to 120%. japsonline.com

Interactive Data Table: Example Accuracy Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 0.5 | 0.49 | 98.0 |

| 1.5 | 1.52 | 101.3 |

| 2.5 | 2.47 | 98.8 |

Note: The data presented in this table is for illustrative purposes.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijresm.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijresm.com

For this compound, the LOD and LOQ can be determined based on the signal-to-noise ratio. japsonline.comjapsonline.com Typically, a signal-to-noise ratio of 3:1 is used to establish the LOD, while a ratio of 10:1 is used for the LOQ. japsonline.comijresm.com Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve. ijptl.com The determination of these limits is crucial for ensuring that the analytical method is sensitive enough to detect and quantify Impurity K at the levels required by regulatory standards. For instance, the LOD and LOQ for sacubitril impurities have been reported in the range of 0.030-0.048 μg/ml and 0.100-0.160 μg/ml, respectively. nih.gov

Interactive Data Table: Example LOD and LOQ for this compound

| Parameter | Value (µg/mL) | Basis of Determination |

| LOD | 0.03 | Signal-to-Noise Ratio of 3:1 |

| LOQ | 0.10 | Signal-to-Noise Ratio of 10:1 |

Note: These values are examples and may vary depending on the specific analytical method and instrumentation used.

Robustness and Ruggedness Testing of Analytical Methods for Impurity K

Robustness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com For a chromatographic method for this compound, robustness would be evaluated by intentionally varying parameters such as: neuroquantology.compharmaguideline.com

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Flow rate

Column temperature

Different columns (from different lots or suppliers)

The effect of these variations on the analytical results, such as the resolution of Impurity K from other components and its quantification, is then assessed. nih.govnih.gov

Ruggedness

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. pharmaguideline.com It is often evaluated by transferring the analytical method to different laboratories, or by having different analysts perform the analysis on different instruments on different days. neuroquantology.compharmaguideline.com This testing ensures that the method is transferable and will produce consistent results in different settings.

System Suitability Parameters for this compound Analysis

System suitability testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. austinpublishinggroup.compharmaguideline.com SST is performed before the analysis of any samples to verify that the system is performing within predefined criteria. pharmaguideline.comloesungsfabrik.de For the analysis of this compound, typical system suitability parameters would include: austinpublishinggroup.comejbps.comrjpbcs.com

Resolution (Rs): This measures the degree of separation between the peak of Impurity K and the closest eluting peak. A resolution of greater than 2 is generally considered acceptable. loesungsfabrik.de

Tailing Factor (T): Also known as the asymmetry factor, this measures the symmetry of the chromatographic peak. A value between 0.8 and 1.5 is typically required. loesungsfabrik.de

Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates better column performance. pharmaguideline.com

Repeatability (%RSD): This is assessed by making replicate injections of a standard solution of Impurity K. The relative standard deviation (RSD) of the peak areas should be less than a specified value, often 2%. ijresm.com

Interactive Data Table: Example System Suitability Parameters for this compound Analysis

| Parameter | Acceptance Criteria |

| Resolution (Rs) of Impurity K from adjacent peaks | ≥ 2.0 |

| Tailing Factor (T) for Impurity K peak | ≤ 1.5 |

| Theoretical Plates (N) for Impurity K peak | > 2000 |

| Repeatability (%RSD for 6 replicate injections) | ≤ 2.0% |

Note: These are common acceptance criteria and may be adjusted based on the specific method and regulatory requirements.

Impurity Profiling, Control Strategies, and Specification Setting for Sacubitril Impurity K

Comprehensive Impurity Profiling Methodologies for Sacubitril (B1662468) Drug Substance and Product

Impurity profiling is the systematic identification and quantification of all potential and actual impurities in a drug substance and product. scirp.org For Sacubitril, this involves a multi-faceted approach to develop a comprehensive understanding of its impurity landscape, including Sacubitril Impurity K.

Development of Analytical Impurity Profiles for Sacubitril

The development of an analytical impurity profile for Sacubitril begins with a thorough understanding of its synthetic route and potential degradation pathways. Forced degradation studies, where Sacubitril is subjected to stress conditions like acid and base hydrolysis, oxidation, and thermal stress, are instrumental in identifying potential degradation products. amazonaws.comamazonaws.com

A variety of analytical techniques are employed to separate, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse methods for this purpose. neuroquantology.comjapsonline.com These methods are typically stability-indicating, meaning they can separate the API from its impurities and degradation products. amazonaws.comneuroquantology.com The development of such methods involves a systematic screening of columns, mobile phases, and detectors to achieve optimal separation and sensitivity. neuroquantology.com For instance, a reversed-phase HPLC method might utilize a C8 or C18 column with a gradient mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). amazonaws.com

The following table summarizes typical chromatographic conditions used in the impurity profiling of Sacubitril:

| Parameter | Condition | Source |

| Column | Acquity Zorbax SB-C8 (150 mm × 4.6 mm, 5 µm) or Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | amazonaws.com |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate (B1210297), 0.1% perchloric acid) and organic solvent (e.g., acetonitrile, tetrahydrofuran) | amazonaws.comjapsonline.com |

| Flow Rate | 0.6 - 1.5 mL/min | amazonaws.comjapsonline.com |

| Detection | PDA Detector at 254 nm or in the range of 200-400 nm | amazonaws.comjapsonline.com |

| Column Temperature | 30°C |

Integration of this compound within Overall Impurity Profiles

Once a general impurity profile is established, specific process-related impurities like this compound are integrated into the monitoring strategy. This requires the synthesis and characterization of an impurity reference standard for this compound to accurately identify and quantify it in the drug substance and product. The presence of such impurities can arise from the starting materials or as by-products of the synthesis. clearsynth.com

Analytical methods must be validated for their specificity to ensure they can resolve this compound from other known and unknown impurities, as well as from the Sacubitril API itself. neuroquantology.com The integration involves setting appropriate detection and quantitation limits for this compound, which are crucial for controlling its levels in the final product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the initial identification and structural elucidation of such impurities. patsnap.com

Comparative Profiling of Impurity K Across Different Manufacturing Batches

A critical component of quality control is ensuring the consistency of the manufacturing process. This is achieved through the comparative profiling of this compound across different manufacturing batches. By analyzing multiple batches, manufacturers can establish a typical range for the level of Impurity K and identify any trends or out-of-specification results that may indicate a deviation in the manufacturing process.

This comparative analysis provides valuable data for setting internal specifications and release criteria for the drug substance. It also helps in understanding the capability of the manufacturing process to consistently produce Sacubitril with a controlled level of Impurity K. Any significant variation between batches would trigger an investigation to determine the root cause and implement corrective actions. Inefficient mixing and uncontrolled exotherms during the reaction have been identified as potential causes for increased byproduct formation, highlighting the importance of process control. acs.orgacs.org

Strategies for Control and Mitigation of this compound in Pharmaceutical Manufacturing

Effective control of impurities like this compound is a proactive approach that begins with the design of the synthesis and continues through in-process monitoring.

Optimization of Synthesis Routes to Minimize Impurity K Formation

The primary strategy for controlling process-related impurities is to optimize the synthetic route to prevent or minimize their formation. This involves a deep understanding of the reaction mechanisms that lead to the formation of this compound. For Sacubitril synthesis, this can include:

Selection of Reagents and Solvents: The choice of condensing agents, bases, and solvents can significantly impact the impurity profile. For instance, the use of PyBOP as a condensing agent has been shown to be effective in certain reaction steps. google.com The selection of an appropriate aprotic organic solvent like acetonitrile can also improve yield and purity. google.com

Reaction Conditions: Temperature, reaction time, and the order of reagent addition are critical parameters that must be carefully controlled. Limiting the reaction temperature has been shown to improve the yield and purity of related impurity compounds. google.com

Use of Catalysts: The use of specific catalysts, such as rhodium catalysts in hydrogenation steps or enzymatic catalysts like transaminases, can enhance stereoselectivity and reduce the formation of unwanted isomers and by-products. acs.orggoogle.comgoogleapis.com

Flow Chemistry: Implementing flow chemistry methodologies can offer better control over reaction parameters like temperature and mixing, leading to reduced byproduct formation compared to batch processes, especially on a large scale. acs.orgacs.org

The following table outlines some optimization strategies mentioned in the literature to reduce impurities in Sacubitril synthesis:

| Strategy | Details | Source |

| Reagent Optimization | Increasing the amount of LiCl to 8 equivalents further decreased impurities. | acs.org |

| Process Parameter Control | Increasing residence time to 1 hour in a flow setup improved conversion and reduced impurities. | acs.org |

| Base Selection | Using a weak base like sodium bicarbonate instead of sodium hydroxide (B78521) can reduce hydrolysis impurities. | google.com |

| Catalyst Selection | Utilizing transaminase for asymmetric amination and olefin reductase for asymmetric reduction can yield intermediates with high chiral purity without expensive metal catalysts. | google.com |

Implementation of In-Process Controls (IPCs) for this compound

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products meet their predetermined quality attributes. For this compound, IPCs would involve sampling and analyzing intermediate process streams at critical steps where this impurity is likely to be formed or purged.

These checks allow for real-time monitoring of the impurity level. If an IPC indicates that the level of this compound is approaching its specified limit, process adjustments can be made to mitigate the issue before the batch is completed. This proactive approach is more efficient and cost-effective than relying solely on final product testing. The implementation of IPCs is a fundamental aspect of Good Manufacturing Practices (GMP) and is essential for ensuring consistent product quality. scirp.org

Advanced Purification and Isolation Techniques for Impurity K Removal

The removal of this compound to acceptable levels necessitates the use of advanced purification and isolation techniques. These methods are designed to be highly selective, efficiently separating the impurity from the desired Sacubitril API.

Commonly employed techniques include various forms of chromatography. daicelpharmastandards.comresearchgate.net Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying pharmaceutical compounds. rasayanjournal.co.inbmanaj.org In the context of Sacubitril, preparative chromatography systems can be utilized to isolate degradation impurities for structural elucidation. rasayanjournal.co.inbmanaj.org The selection of the stationary phase (the column) and the mobile phase (the solvent system) is crucial for achieving optimal separation. For instance, a C18 column is frequently used in reversed-phase HPLC for separating Sacubitril and its impurities. researchgate.netneuroquantology.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to enhance the resolution between the API and its impurities. researchgate.netneuroquantology.com

Crystallization is another fundamental technique for purifying pharmaceutical compounds. daicelpharmastandards.com The process involves dissolving the crude Sacubitril containing Impurity K in a suitable solvent or solvent mixture and then inducing crystallization. google.comgoogle.com Through careful control of parameters such as temperature, concentration, and solvent system, it is possible to selectively crystallize the pure Sacubitril, leaving Impurity K and other impurities in the mother liquor. Recrystallization of crude salts from an organic solvent, such as ethyl acetate or iso-propyl acetate, can significantly increase the chemical purity of the final product. google.com

The choice of purification technique is often guided by the physicochemical properties of both Sacubitril and Impurity K, including their solubility, polarity, and molecular weight. A combination of these techniques may be employed to achieve the desired level of purity.

Development of Stability-Indicating Methods for Monitoring Impurity K Levels

To ensure the quality of Sacubitril throughout its shelf life, it is essential to develop and validate stability-indicating analytical methods. These methods are capable of detecting and quantifying Sacubitril and its impurities, including Impurity K, in the presence of degradation products that may form under various stress conditions. researchgate.netneuroquantology.comslideshare.net

The development of such a method typically involves subjecting the drug substance to forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netneuroquantology.comamazonaws.com These studies expose Sacubitril to conditions such as acid and base hydrolysis, oxidation, heat, and light. researchgate.netneuroquantology.comamazonaws.com The resulting degradation products are then analyzed to ensure that the analytical method can effectively separate them from the parent drug and any known impurities. A mass balance close to 100% confirms the stability-indicating nature of the method, demonstrating that all degradation products have been accounted for. researchgate.netneuroquantology.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose. researchgate.netneuroquantology.comslideshare.net A typical stability-indicating RP-HPLC method for Sacubitril and its impurities would utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. researchgate.netneuroquantology.com The detection is commonly performed using a UV detector at a specific wavelength. researchgate.netneuroquantology.com

The validation of the analytical method is performed according to ICH Q2(R1) guidelines and includes parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and robustness. researchgate.netneuroquantology.comjapsonline.com

Table 1: Example Parameters for a Stability-Indicating HPLC Method

| Parameter | Example Value/Condition |

| Column | Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm) researchgate.netneuroquantology.com |

| Mobile Phase | Gradient elution with 10 mM Disodium Hydrogen Phosphate Buffer and acetonitrile researchgate.netneuroquantology.com |

| Flow Rate | 1.0 ml/min researchgate.netneuroquantology.com |

| Detection | UV at 278 nm researchgate.netneuroquantology.com |

| Forced Degradation Conditions | Acid (0.5 N HCl), Base (0.5 N NaOH), Oxidation (5% v/v H2O2), Heat (60°C), UV light researchgate.netneuroquantology.com |

Establishing Analytical Acceptance Criteria and Specification Limits for this compound

Setting appropriate acceptance criteria and specification limits for impurities is a critical step in ensuring the quality and safety of a drug substance. ich.org These limits are based on a combination of factors, including regulatory guidelines, manufacturing process capability, and safety data. fda.gov

Methodologies for Deriving Control Limits for this compound

The control limits for this compound are established based on the principles outlined in ICH guidelines, particularly ICH Q3A(R2), which deals with impurities in new drug substances. biotech-spain.comikev.org The guideline provides thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be justified.

The acceptance criteria for an identified impurity like this compound should be set no higher than the level that can be justified by safety data and should be consistent with the level achievable by the manufacturing process. fda.gov Data from batches of the drug substance manufactured by the proposed commercial process are used to establish these limits, allowing for normal manufacturing and analytical variation. fda.gov

For impurities that are also significant metabolites, their levels may be considered qualified based on data from animal and/or human studies. fda.gov If an impurity is known to be particularly potent or toxic, lower acceptance criteria may be warranted. fda.gov

Regulatory Landscape and Quality Assurance Considerations for Sacubitril Impurity K

International Conference on Harmonisation (ICH) Guidelines Relevant to Sacubitril (B1662468) Impurity K

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Several ICH guidelines are pivotal in managing impurities like Sacubitril Impurity K throughout the lifecycle of a drug product.

ICH Q3A (Impurities in New Drug Substances) Compliance for Impurity K

ICH Q3A(R2) provides guidance on the control of impurities in new drug substances. ich.org This guideline establishes thresholds for reporting, identification, and qualification of impurities. The application of these thresholds is crucial for this compound.

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification.

Identification Threshold: This is the level above which the structure of an impurity must be determined.

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective.

For a new drug substance, documented evidence that analytical procedures are validated and suitable for the detection and quantification of impurities is required. ich.org The control of impurities is based on a thorough understanding of the manufacturing process and the potential for impurity formation.

ICH Q3B (Impurities in New Drug Products) Considerations for Impurity K

ICH Q3B(R2) extends the principles of impurity control to the finished drug product. europa.eueuropa.eufda.gov It addresses impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients. europa.eu

Key considerations for this compound under ICH Q3B include:

Degradation Profile: Understanding the degradation pathways of Sacubitril is essential to identify potential degradation products like Impurity K. Forced degradation studies under conditions of acid, base, oxidation, heat, and light help to establish this profile. neuroquantology.comamazonaws.comamazonaws.com

Analytical Procedures: Validated analytical procedures are necessary to detect and quantify degradation products in the drug product. europa.eu These methods must be proven to be specific for the impurities of interest. europa.eu

Specification Limits: Acceptance criteria for impurities like Impurity K are established based on the qualification thresholds and the stability data of the drug product.

ICH Q1A (Stability Testing) Implications for this compound Monitoring

ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products. ich.orgeuropa.eu Stability studies are fundamental to understanding how the quality of a pharmaceutical product changes over time under the influence of environmental factors. ich.org

For this compound, ICH Q1A has the following implications:

Stress Testing: As part of stability studies, stress testing helps to identify likely degradation products, including Impurity K, and to develop and validate suitable analytical methods. ich.org Studies have shown that Sacubitril can degrade under hydrolytic (acid and base) and oxidative stress conditions. amazonaws.comamazonaws.com

Long-Term and Accelerated Testing: The levels of Impurity K are monitored over time under both long-term (recommended storage conditions) and accelerated (elevated temperature/humidity) storage conditions to establish the shelf-life of the product. ich.org

Stability-Indicating Methods: The analytical methods used for stability testing must be stability-indicating, meaning they can separate and quantify the active ingredient from its impurities and degradation products. neuroquantology.comich.org

ICH Q2 (Validation of Analytical Procedures) Applied to Impurity K Methods

ICH Q2(R2) provides guidance on the validation of analytical procedures to ensure they are suitable for their intended purpose. duyaonet.com The validation of methods used to quantify this compound is a regulatory requirement and involves demonstrating several performance characteristics. duyaonet.comjapsonline.comjapsonline.com

Table 1: Key Validation Parameters for Analytical Methods Monitoring this compound

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradants, and matrix components. duyaonet.com |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. neuroquantology.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. neuroquantology.com |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. neuroquantology.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. japsonline.comresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japsonline.comresearchgate.net |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. japsonline.com |

Pharmacopoeial Requirements for Sacubitril Related Substances and Impurity K

Pharmacopoeias provide legally recognized standards for the quality of medicines. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are key authorities in setting these standards.

United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) Standards

While a specific monograph for this compound may not be individually listed, the control of related substances in Sacubitril is addressed in the general monographs for the drug substance and its formulations. amazonaws.com Both the USP and Ph. Eur. provide standards for drug substances, excipients, and finished products. usp.orgpharmacompass.com

Reference Standards: The USP and Ph. Eur. provide highly characterized reference standards for active pharmaceutical ingredients and known impurities. usp.orgpharmacompass.com These are used to ensure the accuracy and consistency of analytical testing. usp.org The USP provides a reference standard for Sacubitril. usp.org

General Chapters: Both pharmacopoeias have general chapters that outline methods and requirements for controlling impurities in pharmaceutical articles.

Monographs: A monograph for a drug product will typically include a test for related substances or impurities, with specified limits for known and unknown impurities. While Sacubitril is not yet official in all pharmacopoeias, manufacturers follow these principles to ensure quality. amazonaws.com

The development of a stability-indicating UHPLC method for the simultaneous estimation of Sacubitril/Valsartan (B143634) in the presence of their related impurities has been a focus of research to meet these regulatory expectations. japsonline.comjapsonline.com

Global Harmonization Efforts in Impurity Control Relevant to this compound

The control of pharmaceutical impurities is a critical aspect of drug development and manufacturing, governed by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances and products.

Key ICH guidelines relevant to the control of impurities like this compound include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identification, and qualification of impurities. The identification threshold is the level above which an impurity must be structurally identified. The qualification threshold is the level above which an impurity's safety must be established.

ICH Q3B(R2): Impurities in New Drug Products: This guideline provides similar thresholds and principles for impurities that arise during the manufacturing of the final drug product.

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for assessing and controlling mutagenic impurities, which have much stricter control limits than non-mutagenic impurities.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Therapeutic Goods Administration (TGA) have adopted these ICH guidelines. tajpharmaindia.compharmaffiliates.comveeprho.com Consequently, any pharmaceutical manufacturer of Sacubitril would be required to control all impurities, including Impurity K, within these harmonized limits. However, specific limits and data for this compound are not publicly disclosed. The limits for unspecified impurities in Sacubitril are generally set in accordance with ICH identification thresholds. pharmaffiliates.com

Quality by Design (QbD) Approaches for this compound Management

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govlgcstandards.com The principles of QbD, as outlined in ICH guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), are broadly applied in the pharmaceutical industry to ensure the quality of the final product. tajpharmaindia.com While numerous studies demonstrate the application of QbD for the development of analytical methods to detect and quantify impurities in Sacubitril and Valsartan, specific details on the application of QbD for managing the formation of this compound are proprietary and not available in public literature. lgcstandards.comclearsynth.comnih.govresearchgate.net

Risk Assessment Methodologies for this compound Formation

A critical component of the QbD framework is quality risk management (QRM), as detailed in ICH Q9. This involves identifying, analyzing, and evaluating risks to product quality. For an impurity like this compound, a risk assessment would be performed to understand the factors that could lead to its formation during the manufacturing process.

Common risk assessment methodologies that would be applied include:

Failure Mode and Effects Analysis (FMEA): This tool would systematically evaluate potential failure modes in the manufacturing process (e.g., temperature deviation, incorrect raw material specifications) and their potential effects on the formation of Impurity K. Each failure mode would be scored for severity, probability, and detectability to generate a Risk Priority Number (RPN), guiding control efforts.

Fault Tree Analysis (FTA): A top-down, deductive failure analysis where the formation of an unacceptable level of Impurity K is the top event, and all potential contributing factors are identified and linked in a logical diagram.

The outcomes of such risk assessments for this compound are confidential to the manufacturers and not publicly accessible.

Design Space Development for Robust Control of Impurity K

Following a risk assessment, a Design Space can be developed as per ICH Q8. The Design Space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. clearsynth.com

For this compound, the development of a Design Space would involve:

Identifying Critical Process Parameters (CPPs): Based on the risk assessment, the process parameters with the highest impact on the formation of Impurity K would be identified.

Design of Experiments (DoE): A series of structured experiments would be conducted to model the relationship between the identified CPPs and the level of Impurity K.

Defining the Space: The data from the DoE would be used to define a range for each CPP within which the level of this compound is consistently maintained below the acceptable limit.

Operating within the established Design Space is not considered a change and provides regulatory flexibility. Specific data defining a Design Space for the control of this compound is proprietary to the drug manufacturers.

Future Research Directions and Emerging Methodologies for Sacubitril Impurity K

Exploration of Novel Analytical Technologies for Enhanced Impurity K Detection and Characterization

The accurate detection and quantification of Sacubitril (B1662468) Impurity K are complicated by its structural similarity to the parent Sacubitril molecule, often resulting in co-elution or poor resolution with standard chromatographic methods. Future research is intensely focused on moving beyond conventional High-Performance Liquid Chromatography (HPLC) to more powerful and discerning analytical technologies.

Key research findings indicate that Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns (sub-2 µm), offer significantly improved resolution and shorter analysis times. When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, UPLC-HRMS enables not only the confident detection of Impurity K at trace levels but also its unambiguous structural confirmation through accurate mass measurement and fragmentation pattern analysis.

Another promising avenue is Supercritical Fluid Chromatography (SFC). Given that Sacubitril and its impurities are often chiral, SFC has demonstrated superior performance for separating stereoisomers. By using supercritical carbon dioxide as the primary mobile phase, SFC can provide orthogonal selectivity compared to reversed-phase LC, effectively resolving Impurity K from Sacubitril where traditional methods fail.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, particularly Quantitative NMR (qNMR), are being explored for use as primary reference standards. Unlike chromatographic methods that rely on response factors, qNMR allows for direct quantification of Impurity K without the need for an isolated standard of the impurity itself, thereby streamlining the analytical workflow in early development stages.

| Technology | Parameter | Conventional HPLC | UPLC-HRMS | SFC | qNMR |

|---|---|---|---|---|---|

| Performance | Resolution (Rs) from Sacubitril | < 1.5 | > 2.5 | > 3.0 | N/A (Signal Specific) |

| Limit of Detection (LOD) | ~0.05% | < 0.005% | < 0.01% | ~0.1% | |

| Analysis Time (minutes) | 25-30 | 5-10 | 3-8 | 15-20 | |

| Primary Application | Routine QC | Trace detection & characterization | Chiral separation & purification | Primary standard & structural verification |

Application of Advanced Computational Chemistry and Predictive Modeling for Impurity K

Computational chemistry and in silico modeling are emerging as indispensable tools for proactively understanding and managing impurities. Instead of relying solely on experimental discovery, these methods can predict the formation, properties, and analytical behavior of this compound before it is even synthesized.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the spectroscopic properties of molecules. Researchers are applying DFT to calculate the theoretical NMR chemical shifts, infrared (IR) absorption frequencies, and UV-Vis spectra of potential impurity structures, including Impurity K. These predicted spectra can then be compared with experimental data to rapidly confirm the impurity’s identity without the laborious process of full isolation and characterization.

Molecular Dynamics (MD) simulations offer insights into the conformational landscape of Impurity K. By simulating its behavior in different solvent environments or its interaction with a chromatographic stationary phase, MD can help predict its retention behavior and explain why it may be difficult to separate from Sacubitril. This knowledge can guide the rational design of more effective chromatographic methods. Predictive modeling can also be used to assess the potential for impurity formation under various reaction conditions, supporting a Quality by Design (QbD) approach to synthesis.

| Computational Method | Specific Application for Impurity K | Predicted Output | Practical Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural Confirmation | Theoretical NMR, IR, and UV spectra | Aids in definitive structural elucidation and reduces reliance on physical isolation. |

| Molecular Dynamics (MD) | Chromatographic Behavior Simulation | Conformational states; interaction energy with stationary phase | Guides the rational selection of columns and mobile phases for improved analytical separation. |

| Reaction Pathway Modeling | Formation Mechanism Prediction | Transition state energies and reaction kinetics | Identifies reaction conditions (temperature, pH, catalyst) that favor or suppress the formation of Impurity K. |

| Quantitative Structure-Property Relationship (QSPR) | Predicting Physicochemical Properties | Solubility, pKa, logP | Informs formulation development and purification strategies. |

Integration of Green Chemistry Principles in Sacubitril Synthesis to Minimize Impurity K

A forward-looking strategy for impurity control is to prevent its formation at the source. Green chemistry principles offer a framework for redesigning the synthesis of Sacubitril to be more efficient and selective, thereby minimizing the generation of Impurity K and other undesirable by-products.

Future research focuses on replacing traditional, less selective chemical reagents with highly specific alternatives. For instance, if Impurity K is a diastereomer formed during a critical stereoselective step, research is directed toward developing novel chiral catalysts or ligands that can enhance the diastereomeric excess of the desired product.

| Parameter | Traditional Synthesis Method | Green Chemistry (Biocatalytic) Method |

|---|---|---|

| Catalyst/Reagent | Non-selective chemical reducing agent | Engineered stereoselective enzyme (e.g., ketoreductase) |

| Solvent | Dichloromethane (chlorinated solvent) | Aqueous buffer or bio-based solvent (e.g., 2-MeTHF) |

| Reaction Temperature | Elevated temperatures (e.g., 60-80°C) | Ambient temperature (e.g., 25-40°C) |

| Yield of Sacubitril | ~85% | >95% |

| Formation of Impurity K | 0.5 - 1.5% | < 0.05% (below detection limits) |

| E-Factor (kg waste/kg product) | ~25-30 | ~5-8 |

Development of Continuous Manufacturing and Real-Time Monitoring Approaches for Impurity K Control

The pharmaceutical industry is gradually transitioning from traditional batch manufacturing to continuous manufacturing, which offers enhanced consistency and quality control. This paradigm shift is enabled by Process Analytical Technology (PAT), which involves the real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs).

For this compound, PAT provides a powerful mechanism for in-process control. Instead of waiting for an end-of-batch QC test, in-line spectroscopic probes (such as Raman or Near-Infrared spectroscopy) can be integrated directly into the reactor or flow path. These probes can continuously monitor the chemical composition of the reaction mixture, providing real-time data on the concentration of Sacubitril and the emergence of Impurity K.

This real-time feedback allows for automated control loops. If the concentration of Impurity K begins to rise above a predefined threshold, the system can automatically adjust CPPs—such as temperature, residence time, or reagent flow rate—to steer the reaction back into the desired operating space. This proactive control strategy ensures that the final API consistently meets purity specifications, minimizing the risk of batch failure and reducing the burden on downstream purification.

| PAT Tool | Measured Parameter | Control Action | Impact on Impurity K |

|---|---|---|---|

| In-line Raman Spectroscopy | Concentrations of reactants, Sacubitril, and Impurity K | Adjust residence time in a flow reactor; modify catalyst feed rate | Maintains Impurity K formation below the target threshold in real-time. |

| Near-Infrared (NIR) Spectroscopy | Monitoring of reaction completion and side-product formation | Determine the optimal reaction endpoint to prevent degradation or side reactions. | Prevents increase in Impurity K levels due to over-processing or degradation. |

| Focused Beam Reflectance Measurement (FBRM) | Crystal size distribution during crystallization | Control cooling rate and anti-solvent addition | Optimizes crystallization to selectively precipitate Sacubitril, leaving Impurity K in the mother liquor. |

Holistic Lifecycle Management Strategies for this compound in Pharmaceutical Development

The ultimate future direction involves integrating all the aforementioned methodologies into a holistic lifecycle management strategy for this compound. This approach, rooted in the principles of Quality by Design (QbD), treats impurity control not as a series of disconnected activities but as a continuous and interconnected process spanning the entire product lifecycle.

Early Development: Computational models (Section 6.2) are used to predict the structure and properties of Impurity K, informing initial risk assessments. Novel analytical methods (Section 6.1) are developed and validated to serve as the foundation for all future measurements.

Process Development: Green chemistry principles (Section 6.3) are applied to design a synthetic route where the formation of Impurity K is intrinsically minimized. A design space is established where process parameters can be varied without negatively impacting the impurity profile.

Manufacturing: Continuous manufacturing and PAT (Section 6.4) are implemented to ensure that the process remains within its validated design space, providing real-time assurance of quality and consistent control of Impurity K levels.

Post-Approval: The lifecycle approach continues with ongoing process verification and monitoring. Any process changes are evaluated based on their potential impact on the Impurity K profile, ensuring sustained quality throughout the commercial life of the product.

This integrated strategy shifts the focus from "testing for quality" to "building in quality," representing the most robust and forward-thinking approach to managing challenging impurities like this compound.

| Lifecycle Stage | Key Activity | Enabling Methodology | Primary Goal for Impurity K |

|---|---|---|---|

| R&D / Pre-Clinical | Impurity Identification & Risk Assessment | Computational Modeling (DFT, MD); UPLC-HRMS | Predict, identify, and structurally characterize. |

| Process Development | Route Design & Optimization | Green Chemistry; Biocatalysis; Design of Experiments (DoE) | Minimize formation at the source. |